molecular formula C6H4FNO2 B144259 1-Fluoro-2-nitrobenzene CAS No. 127723-77-7

1-Fluoro-2-nitrobenzene

Cat. No. B144259
M. Wt: 141.1 g/mol
InChI Key: PWKNBLFSJAVFAB-UHFFFAOYSA-N
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Description

1-Fluoro-2-nitrobenzene, also known as o-Fluoronitrobenzene or o-Nitrofluorobenzene, is a chemical compound with the formula C6H4FNO2 . It has a molecular weight of 141.0999 .


Molecular Structure Analysis

The molecular structure of 1-Fluoro-2-nitrobenzene consists of a benzene ring with a fluorine atom and a nitro group attached to it . The 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

1-Fluoro-2-nitrobenzene is a clear yellow to brown liquid . It has a molecular weight of 141.10 . The compound has a critical temperature, pressure, and density, and its density varies as a function of temperature .

Scientific Research Applications

Tumor Promotion and Immunological Effects

1-Fluoro-2,4-dinitrobenzene, a closely related compound to 1-Fluoro-2-nitrobenzene, has been studied for its tumor-promoting properties in animals. In experiments, its application, combined with 7,12-dimethylbenz[α]anthracene, led to tumor development in mice, highlighting its potential role in cancer research and understanding the relationship between tumor promotion and the immune system (Bock et al., 1969).

Synthesis of Other Compounds

1-Fluoro-2-nitrobenzene derivatives are critical in synthesizing other compounds like 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen. Despite its usefulness, the synthesis process faces challenges due to the high costs and potential toxicity of the required materials, prompting the exploration of alternative methods (Qiu et al., 2009).

Interaction with Biological Systems

The interaction of nitrobenzene compounds with biological systems has garnered interest due to their potential genotoxic effects. For instance, studies using nitrobenzene have revealed its binding to hepatic DNA and hemoglobin in mice, providing insights into its carcinogenic properties and supporting its classification as an animal carcinogen (Li et al., 2003).

Sensitization and Immunological Studies

Research involving 1-fluoro-2,4-dinitrobenzene has also focused on its sensitizing effects and the resultant immunological responses. It has been observed that sensitized guinea pigs retain more of this compound in their skin compared to unsensitized ones, suggesting potential applications in studying contact sensitivity and immune system responses (Geczy & Baumgarten, 1972).

Exploration in Medicinal Chemistry

The compound has been utilized in medicinal chemistry, for instance, in the synthesis of probes for the glutathione detoxification system. Studies involving [18F]1-fluoro-2,4-dinitrobenzene have provided insights into the glutathione detoxification system, which is crucial in investigating compromised myocardium conditions (Kornguth et al., 1989).

Toxicology and Safety Studies

1-Fluoro-2-nitrobenzene and related compounds have been the subject of toxicological studies, exploring their effects on biological systems such as spermatogenesis in rats. These studies are crucial for understanding the compound's impact on reproductive health and for assessing its safety in various applications (Iida et al., 1997).

Safety And Hazards

1-Fluoro-2-nitrobenzene is harmful if swallowed, inhaled, or absorbed through the skin . It may cause eye, skin, and respiratory tract irritation and may cause methemoglobinemia . It is recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

1-fluoro-2-nitrobenzene
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InChI

InChI=1S/C6H4FNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PWKNBLFSJAVFAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])F
Source PubChem
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Molecular Formula

C6H4FNO2
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DSSTOX Substance ID

DTXSID1061730
Record name Benzene, 1-fluoro-2-nitro-
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Molecular Weight

141.10 g/mol
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Physical Description

Clear yellow liquid; [Aldrich MSDS]
Record name 1-Fluoro-2-nitrobenzene
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Vapor Pressure

0.29 [mmHg]
Record name 1-Fluoro-2-nitrobenzene
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Product Name

1-Fluoro-2-nitrobenzene

CAS RN

1493-27-2
Record name 1-Fluoro-2-nitrobenzene
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Synthesis routes and methods I

Procedure details

1,300 parts of o-chloronitrobenzene, 960 parts of potassium fluoride and 25 parts of cesium fluoride are stirred in 1,300 parts of tetramethylenesulfone under nitrogen for 16 hours at 225° C. The solution is cooled to 110° C. and filtered, the solid residue is washed with 500 parts of methylene chloride and the filtrates are combined and distilled. 991 parts (85.5% of theory) of o-fluoronitrobenzene of boiling point 55° to 57° C/1.2 mm Hg are obtained.
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Yield
85.5%

Synthesis routes and methods II

Procedure details

1,300 parts of o-chloronitrobenzene, 960 parts of potassium fluoride and 82.5 parts of 18-crown-6 in 1,300 parts of tetramethylenesulfone are stirred under nitrogen for 30 hours at 180° C. The solution is cooled to 110° C. and filtered, the solid residue is rinsed with 500 parts of methylene chloride and the filtrates are combined and distilled. 932 parts (80% of theory) of o-fluoronitrobenzene of boiling point 55°-57° C./1.2 mm Hg and 1,290 parts (99.2% of theory) of tetramethylenesulfone of boiling point 105°-110° C. are obtained. About 70% of the crown ether can be recovered from the distillation residue by repeated extraction by shaking with water.
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Yield
99.2%

Synthesis routes and methods III

Procedure details

Potassium fluoride (69.6 g; 1.2 mole) and undecyltributylammonium bromide (25.2 g; 0.06 mole) were added to molten 2-chloronitrobenzene (157.5 g; 1.0 mole). After stirring at 145° C. for 24 hours and a similar work-up to Example 1, 2-fluoronitrobenzene was obtained in 84.6% yield, together with 0.4% nitrobenzene.
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69.6 g
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undecyltributylammonium bromide
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25.2 g
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157.5 g
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Synthesis routes and methods IV

Procedure details

Potassium fluoride (water content 0.2%) (69.6 g; 1.2 mole) and tetradecyltrimethylammonium bromide (18 g; 0.055 mole) were added to molten 2-chloronitrobenzene (157.5 g; 1 mole) with stirring. The mixture was heated to 140° C. for 28 hours. The reaction mixture was then allowed to cool to c. 100° C. and was filtered with the assistance of added toluene. The toluene was distilled and the residue was finally distilled in high vacuum to give 2-fluoronitrobenzene in 78% yield together with 5% recovered 2-chloronitrobenzene.
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157.5 g
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Synthesis routes and methods V

Procedure details

A mixture of potassium fluoride (61.5 g; 1.06 mole), 2-chloronitrobenzene (157.5 g; 1.0 mole) and sulpholane (88.8 g; 0.74 mole) was heated to 140° C. for 28 hours. 2-Fluoronitrobenzene was obtained in 16% yield together with 61% recovered 2-chloronitrobenzene.
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61.5 g
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157.5 g
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88.8 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Fluoro-2-nitrobenzene
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Citations

For This Compound
752
Citations
MH Sayahi, M Khoshneviszadeh, M Soheilizad… - Chemistry of …, 2018 - Springer
… -assisted amination of 1-fluoro-2-nitrobenzene. Accordingly, due … of benzimidazoles from 1-fluoro-2-nitrobenzene 17,18 were … the heating of a mixture of 1-fluoro-2-nitrobenzene (1) and …
Number of citations: 5 link.springer.com
B Mirza, M Zeeb - Synthetic Communications, 2015 - Taylor & Francis
… As part of our continuing efforts for the expeditious synthesis of biologically relevant heterocyclic compounds, [ Citation 29 , Citation 30 ] herein we describe an efficient and …
Number of citations: 9 www.tandfonline.com
KB Jose, J Cyriac, JT Moolayil… - Journal of Physical …, 2011 - Wiley Online Library
… To determine the contribution of the nitro group, the activation energy of the reaction between ethanolamine and 1-fluoro-2-nitrobenzene (MNFB) vs. DNFB was determined in …
Number of citations: 18 onlinelibrary.wiley.com
Y Manabe, M Yoshimura, K Sakamaki… - European Journal of …, 2017 - Wiley Online Library
Accumulating evidence suggests that activated mast cells are involved in contact hypersensitivity, although the precise mechanisms of their activation are still not completely understood…
Number of citations: 8 onlinelibrary.wiley.com
PC Chen, YC Chieh - Journal of Molecular Structure: THEOCHEM, 2002 - Elsevier
… of the nitro group of 2-nitrobenzaldehyde, 1-fluoro-2-nitrobenzene, 1-chloro-2-nitrobenzene, … Except for 1-fluoro-2-nitrobenzene, internal rotational barriers of the nitro group of the other …
Number of citations: 20 www.sciencedirect.com
I Alkorta, FP Cossio, J Elguero, N Fresno… - New Journal of …, 2013 - pubs.rsc.org
When N-unsubstituted indazoles, like indazole itself, reacted with 1-fluoro-2,4-dinitrobenzene or 1-chloro-2,4,6-trinitrobenzene, three products were obtained whose structures were …
Number of citations: 5 pubs.rsc.org
P Roy, A Pramanik - Tetrahedron Letters, 2013 - Elsevier
… the coupling of 1-fluoro-2-nitrobenzene 1 with p-chloroaniline 2a and p-dimethylaminobenzaldehyde 5a (Table 1). Thus, exposure of amine 2a to 1-fluoro-2-nitrobenzene 1 in DMSO at …
Number of citations: 19 www.sciencedirect.com
NM Correa, EN Durantini… - Journal of physical organic …, 2005 - Wiley Online Library
… On the other hand, in the same system but using 1-fluoro-2-nitrobenzene as substrate, the reaction is not base catalyzed.Therefore, it can be inferred that the carboxylate group in FNBA …
Number of citations: 12 onlinelibrary.wiley.com
P Nahar - 2013 - researchsquare.com
… • 1-fluoro-2-nitro-4-azidobenzene (IUPAC: 4-azido-1-fluoro-2-nitrobenzene) can be purchased from Apollo scientific ltd, UK (cat no. 248-878-6) or shanghai IS chemical Technology ltd. …
Number of citations: 6 www.researchsquare.com
E Mappus, C Chambon, B Fenet, MR de Ravel… - Steroids, 2000 - Elsevier
… The 17α-aminoethyl steroid 5 (65 mg, 0.171 mmol) was condensed with 4-azido-1-fluoro-2-nitrobenzene as described above for the 17α-aminoethyl derivative 17, and the product was …
Number of citations: 18 www.sciencedirect.com

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